molecular formula C12H18N2O3 B1227517 4-[dimethylamino(oxo)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester

4-[dimethylamino(oxo)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester

Cat. No. B1227517
M. Wt: 238.28 g/mol
InChI Key: CTHCFZVMGUABNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[dimethylamino(oxo)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester is a member of pyrroles, a tertiary carboxamide and an ethyl ester.

Scientific Research Applications

Non-Linear Optical Material

A derivative of the compound, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been characterized and found to have potential applications as a non-linear optical (NLO) material. The compound exhibits significant hyperpolarizability, indicating its suitability in NLO applications (Singh, Rawat, & Sahu, 2014).

Synthesis of Novel Pyrimidine Derivatives

Research on the synthesis of various pyrimidine derivatives, involving reactions with ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates, has shown promising results. These derivatives have potential applications in cardiotonic activity, showcasing their relevance in medicinal chemistry (Dorigo et al., 1996).

Design of New Fluorescent Sensors

The synthesis and study of 3,5-diaryl-1H-pyrrole-2-carboxylic acid ethyl esters, which includes compounds with similar structures, have led to insights into the design of new fluorescent sensors. These studies focus on understanding the structural motifs required for optimal sensor functionality (Killoran et al., 2005).

properties

Product Name

4-[dimethylamino(oxo)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 4-(dimethylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C12H18N2O3/c1-6-17-12(16)10-7(2)9(8(3)13-10)11(15)14(4)5/h13H,6H2,1-5H3

InChI Key

CTHCFZVMGUABNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)N(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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